(3-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
3-(2-furanyl)-2-propenoic acid (3-formylphenyl) ester is a benzoate ester and a member of phenols.
Scientific Research Applications
Photophysical Properties
- The absorption and fluorescence characteristics of chalcone derivatives, including (E)-3-(furan-2-yl) variants, are influenced by solvent polarity due to intramolecular charge transfer interactions. This indicates their potential application in photophysical studies and material science (Kumari, Varghese, George, & Sudhakar, 2017).
Crystal Structure Analysis
- Crystal structure studies of (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveal insights into molecular interactions and arrangements, useful for material design and molecular engineering (Kapoor, Gupta, Kant, Pandya, Lade, & Joshi, 2011).
Synthesis of Insecticidal Esters
- The synthesis of 5-substituted 3-furoates and 3-thenoates, intermediates in the creation of insecticidal esters, demonstrates potential agricultural and pest control applications (Elliott, Janes, & Pearson, 1971).
Antioxidant Properties
- Novel chalcone derivatives, including those with (E)-3-(furan-2-yl) structures, have been synthesized and shown potential as antioxidants, indicating their application in health and medicine (Prabakaran, Manivarman, & Bharanidharan, 2021).
Liquid Crystal Alignment
- Prop-2-enoates derived from 3-(thiophen-2-yl) and 3-(furan-2-yl) have been used to promote photoalignment in liquid crystals, a key process in the manufacturing of LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Antibacterial Activity
- Synthesized pyrazole derivatives from 3-(furan-2-yl)prop-2-ene-1-one exhibit antibacterial activity, showing potential in pharmaceutical and medical applications (Khumar, Ezhilarasi, & Prabha, 2018).
Electronic Materials for LED and Solar Cell
- Chalcone derivatives with (E)-1-(furan-2-yl) structure have shown promise in LED and solar cell applications due to their optical properties and stability (Davanagere & Jayarama, 2019).
properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(3-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10O4/c15-10-11-3-1-4-13(9-11)18-14(16)7-6-12-5-2-8-17-12/h1-10H/b7-6+ |
InChI Key |
YPZQOGXDABJTKM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)/C=C/C2=CC=CO2)C=O |
SMILES |
C1=CC(=CC(=C1)OC(=O)C=CC2=CC=CO2)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C=CC2=CC=CO2)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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